molecular formula C18H17N B14534903 N-Methyl-N-[(naphthalen-1-yl)methyl]aniline CAS No. 62171-71-5

N-Methyl-N-[(naphthalen-1-yl)methyl]aniline

Cat. No.: B14534903
CAS No.: 62171-71-5
M. Wt: 247.3 g/mol
InChI Key: JNNKDOUIRADLJG-UHFFFAOYSA-N
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Description

N-Methyl-N-[(naphthalen-1-yl)methyl]aniline is an organic compound characterized by the presence of a naphthalene ring, a methyl group, and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(naphthalen-1-yl)methyl]aniline typically involves the reaction of naphthalene with methylamine under specific conditions. One common method involves the use of N-methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(naphthalen-1-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthyl ketones, amine derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

N-Methyl-N-[(naphthalen-1-yl)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-[(naphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[(naphthalen-1-yl)methyl]aniline is unique due to its specific structural features, which include the naphthalene ring and the N-methyl group. These features confer distinct chemical properties and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

62171-71-5

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)aniline

InChI

InChI=1S/C18H17N/c1-19(17-11-3-2-4-12-17)14-16-10-7-9-15-8-5-6-13-18(15)16/h2-13H,14H2,1H3

InChI Key

JNNKDOUIRADLJG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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